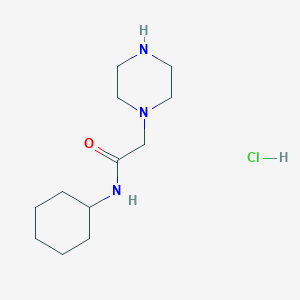![molecular formula C23H21ClN4O4 B12771954 Ethanol, 2-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl]ethylamino]-, benzoate (ester) CAS No. 43042-08-6](/img/structure/B12771954.png)
Ethanol, 2-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl]ethylamino]-, benzoate (ester)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4-((2-Chloro-4-nitrophenyl)azo)phenyl)ethylamino)ethanol benzoate (ester) is a complex organic compound known for its vibrant color properties and applications in various scientific fields. This compound is part of the azo dye family, characterized by the presence of an azo group (-N=N-) linking two aromatic rings. The presence of the chloro and nitro groups on the phenyl rings further enhances its chemical reactivity and versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-((2-Chloro-4-nitrophenyl)azo)phenyl)ethylamino)ethanol benzoate (ester) typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 2-chloro-4-nitroaniline. This involves treating the aniline derivative with nitrous acid, usually generated in situ from sodium nitrite and hydrochloric acid, at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with N-ethyl-N-(2-hydroxyethyl)aniline under basic conditions to form the azo compound.
Esterification: The final step involves esterifying the hydroxyl group of the azo compound with benzoic acid or its derivatives in the presence of a dehydrating agent like sulfuric acid or dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The processes are optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Analyse Des Réactions Chimiques
Types of Reactions
2-((4-((2-Chloro-4-nitrophenyl)azo)phenyl)ethylamino)ethanol benzoate (ester) undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The chloro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by nucleophiles such as amines or thiols.
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, tin(II) chloride.
Nucleophiles: Amines, thiols.
Oxidizing Agents: Chromium trioxide, potassium permanganate.
Major Products
Reduction: Formation of 2-((4-((2-Chloro-4-aminophenyl)azo)phenyl)ethylamino)ethanol benzoate (ester).
Substitution: Formation of derivatives with various substituents replacing the chloro group.
Oxidation: Formation of 2-((4-((2-Chloro-4-nitrophenyl)azo)phenyl)ethylamino)acetaldehyde benzoate (ester).
Applications De Recherche Scientifique
2-((4-((2-Chloro-4-nitrophenyl)azo)phenyl)ethylamino)ethanol benzoate (ester) has diverse applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances. Its color properties make it useful in spectrophotometric analyses.
Biology: Employed in staining techniques to visualize cellular components under a microscope.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
Mécanisme D'action
The mechanism of action of 2-((4-((2-Chloro-4-nitrophenyl)azo)phenyl)ethylamino)ethanol benzoate (ester) involves its interaction with molecular targets through its azo group and substituents. The azo group can undergo reversible cis-trans isomerization under light exposure, making it useful in photoresponsive applications. The nitro and chloro groups enhance its binding affinity to various substrates, facilitating its use in dyeing and staining processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **2-((4-((2-Chloro-4-nitrophenyl)azo)phenyl)ethylamino)ethanol
- **2-((4-((2-Bromo-4-nitrophenyl)azo)phenyl)ethylamino)ethanol benzoate (ester)
- **2-((4-((2-Chloro-4-nitrophenyl)azo)phenyl)methylamino)ethanol benzoate (ester)
Uniqueness
2-((4-((2-Chloro-4-nitrophenyl)azo)phenyl)ethylamino)ethanol benzoate (ester) is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and color properties. The presence of both chloro and nitro groups enhances its versatility in various chemical reactions and applications, making it a valuable compound in scientific research and industrial processes.
Propriétés
Numéro CAS |
43042-08-6 |
|---|---|
Formule moléculaire |
C23H21ClN4O4 |
Poids moléculaire |
452.9 g/mol |
Nom IUPAC |
2-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl benzoate |
InChI |
InChI=1S/C23H21ClN4O4/c1-2-27(14-15-32-23(29)17-6-4-3-5-7-17)19-10-8-18(9-11-19)25-26-22-13-12-20(28(30)31)16-21(22)24/h3-13,16H,2,14-15H2,1H3 |
Clé InChI |
NLEMXDVTBJHROX-UHFFFAOYSA-N |
SMILES canonique |
CCN(CCOC(=O)C1=CC=CC=C1)C2=CC=C(C=C2)N=NC3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


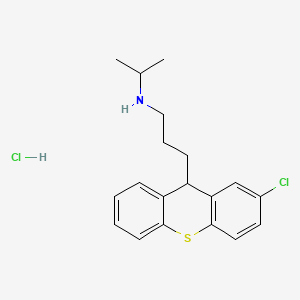
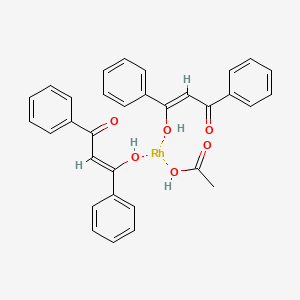
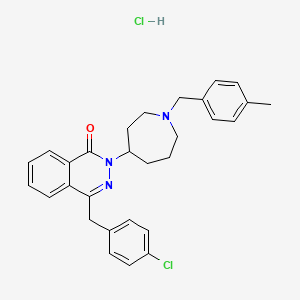
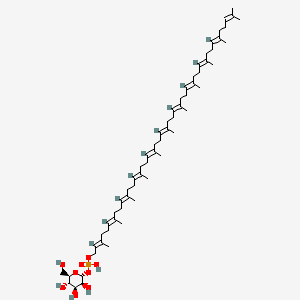
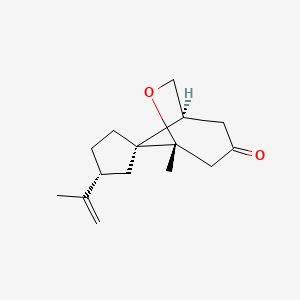

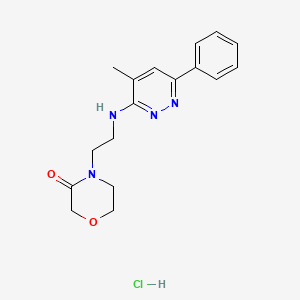
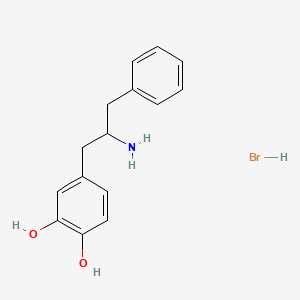
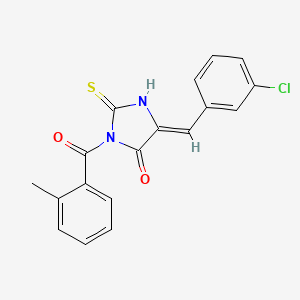
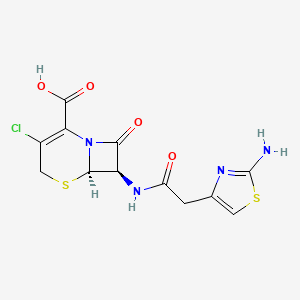
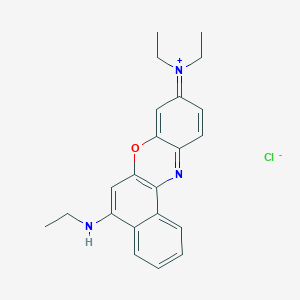
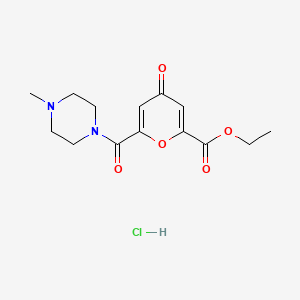
![methyl 4-[2-(2-methyl-4,5-dihydroimidazol-1-yl)ethoxy]benzoate;oxalic acid](/img/structure/B12771957.png)
